5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine atoms at the 5 and 6 positions and a methyl group at the 1 position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like acetic acid and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups at specific positions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and aryl boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, oxidized derivatives, and coupled products with various aryl groups .
Scientific Research Applications
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Chemical Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.
Industrial Applications: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The presence of chlorine atoms and the fused ring system contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks chlorine and methyl substitutions but shares the core structure.
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but with chlorine atoms at different positions.
1-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks chlorine substitutions but has a methyl group at the 1 position
Uniqueness
5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positioning of chlorine atoms and the methyl group, which enhances its chemical reactivity and biological activity. These structural features contribute to its potential as a versatile scaffold in drug design and other applications .
Properties
Molecular Formula |
C7H5Cl2N3 |
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Molecular Weight |
202.04 g/mol |
IUPAC Name |
5,6-dichloro-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3 |
InChI Key |
XVAWDYXGOUGCOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)Cl)Cl |
Origin of Product |
United States |
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